molecular formula C12H12O2 B14484850 2,4-Dimethyl-5-phenylfuran-3(2H)-one CAS No. 64880-74-6

2,4-Dimethyl-5-phenylfuran-3(2H)-one

Cat. No.: B14484850
CAS No.: 64880-74-6
M. Wt: 188.22 g/mol
InChI Key: PKJUVFYKPMFLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-5-phenylfuran-3(2H)-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structural features, including two methyl groups and a phenyl group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-phenylfuran-3(2H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 1,3-diketones with phenylhydrazine. The reaction conditions often include:

    Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Solvents: Polar solvents like ethanol or methanol.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-phenylfuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or quinones.

    Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents.

Major Products Formed

    Oxidation: Formation of furanones or quinones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of halogenated or nitrated furans.

Scientific Research Applications

2,4-Dimethyl-5-phenylfuran-3(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fragrances.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-phenylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to trigger signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A furan derivative with two methyl groups.

    5-Phenylfuran-2-carboxylic acid: A furan derivative with a phenyl group and a carboxylic acid group.

    2-Methyl-5-phenylfuran: A furan derivative with one methyl group and one phenyl group.

Uniqueness

2,4-Dimethyl-5-phenylfuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

64880-74-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2,4-dimethyl-5-phenylfuran-3-one

InChI

InChI=1S/C12H12O2/c1-8-11(13)9(2)14-12(8)10-6-4-3-5-7-10/h3-7,9H,1-2H3

InChI Key

PKJUVFYKPMFLSI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=C(O1)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.